Valeryl chloride
Overview
Description
Valeryl chloride, also known as pentanoyl chloride, is a colorless, fuming liquid with a pungent odor. Its chemical formula is C5H9ClO, and it is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly with water, bases, and alcohols, making it a valuable compound in various chemical processes .
Mechanism of Action
Target of Action
Valeryl chloride, also known as pentanoyl chloride, is primarily used as an intermediate in organic synthesis . It is a key reagent in the synthesis of various organic compounds, including pharmaceuticals . The primary targets of this compound are the molecules it reacts with in these synthesis reactions, such as amines, alcohols, and mercaptans .
Mode of Action
This compound is an acyl chloride, a type of acid chloride, which is highly reactive . It reacts with nucleophiles such as amines, alcohols, and mercaptans, leading to the formation of amides, esters, and thioesters, respectively . For example, in the presence of an amine, this compound can form an amide through a nucleophilic acyl substitution reaction .
Biochemical Pathways
For instance, valerophenone, a compound synthesized using this compound, has been found to inhibit human recombinant histamine H1 receptors .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it participates in. For example, the formation of amides, esters, and thioesters can lead to the creation of various biologically active compounds .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is incompatible with water, bases, including amines, and with strong oxidizing agents and alcohols . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . Therefore, the efficacy and stability of this compound are influenced by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Valeryl chloride is a reactive compound that can participate in various biochemical reactions. It is known to react with amines to form amides and with alcohols to form esters
Metabolic Pathways
While it is known to react with amines and alcohols to form amides and esters, respectively , the enzymes or cofactors it interacts with in these processes are not specified.
Preparation Methods
Valeryl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide as by-products. Another method involves the use of phosphorus trichloride and pentanoic acid, which also yields this compound .
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction of pentanoic acid with thionyl chloride can be carried out in a continuous flow reactor, allowing for efficient production of this compound .
Chemical Reactions Analysis
Valeryl chloride undergoes various chemical reactions, including:
Substitution Reactions: this compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. .
Friedel-Crafts Acylation: this compound is commonly used in Friedel-Crafts acylation reactions to introduce the pentanoyl group into aromatic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrochloric acid.
Scientific Research Applications
Valeryl chloride has numerous applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of esters, amides, and ketones. .
Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of surfactants, fragrances, and electronic chemicals.
Comparison with Similar Compounds
Valeryl chloride can be compared with other acyl chlorides, such as:
Butyryl chloride: Similar to this compound, butyryl chloride is used in organic synthesis to introduce the butanoyl group into molecules.
Isothis compound: This compound has a branched structure compared to the linear structure of this compound.
Hexanoyl chloride: With a longer carbon chain than this compound, hexanoyl chloride is used to introduce the hexanoyl group into molecules.
This compound’s unique combination of reactivity and chain length makes it a versatile and valuable compound in various chemical processes and applications.
Properties
IUPAC Name |
pentanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGISHOFUAFNYQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034091 | |
Record name | Valeryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | VALERYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1684 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Valeryl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21827 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
638-29-9 | |
Record name | VALERYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1684 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pentanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Valeryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3B4CY5GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of valeryl chloride?
A1: this compound has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol.
Q2: Is there spectroscopic data available to characterize this compound?
A2: Yes, spectroscopic techniques like IR and NMR are frequently used to characterize this compound. For instance, the IR spectrum of this compound shows a strong carbonyl (C=O) stretching band around 1800 cm-1, characteristic of acyl chlorides. []
Q3: Is this compound stable under normal conditions?
A3: this compound is sensitive to moisture and readily hydrolyzes in the presence of water to form valeric acid and hydrochloric acid. Therefore, it is crucial to store and handle it under anhydrous conditions.
Q4: What are the typical reactions involving this compound?
A4: this compound is commonly used as an acylating agent in Friedel-Crafts acylation reactions for the synthesis of aromatic ketones. For example, it reacts with m-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 2,4-dichlorophenyl pentanone. []
Q5: Can you elaborate on the role of this compound in synthesizing specific drug molecules?
A5: this compound is a crucial reagent in the multi-step synthesis of various pharmaceuticals. In the production of valsartan, an antihypertensive drug, this compound is reacted with an intermediate to introduce the N-valeryl group. [, , , , ] Similarly, it plays a key role in synthesizing dronedarone, an antiarrhythmic drug. []
Q6: How is this compound employed in modifying natural products?
A6: Research has explored the modification of natural products using this compound to create new derivatives. For example, eurycomanone, a quassinoid isolated from the roots of Eurycoma longifolia, can be derivatized with this compound to form eurycomanone monovalerate. []
Q7: Are there any applications of this compound in material science?
A7: Yes, this compound can be used to modify polymers. In one study, it was used to synthesize amphiphilic hyperbranched poly(sulfone-amine)s with varying lengths of hydrophobic chains. These polymers demonstrated high dye-loading capabilities, showcasing their potential in applications like drug delivery and nanocatalysis. []
Q8: How do structural modifications of compounds related to this compound affect their biological activity?
A8: Research on hexaconazole derivatives highlights the impact of structural modifications on antifungal activity. Introducing specific substituents, like isobutyl groups and halogenated phenyl rings, to the parent molecule led to enhanced activity against various wood-rotting fungi. []
Q9: How can the stability of this compound be enhanced during synthesis or storage?
A9: As this compound is moisture-sensitive, handling it under strictly anhydrous conditions using dry solvents and inert atmosphere is essential. [] Furthermore, adding stabilizers like dimethylformamide (DMF) during the production of pharmaceutical-grade this compound can minimize the formation of undesirable byproducts like valeric anhydride. []
Q10: What analytical methods are employed to characterize and quantify this compound and its derivatives?
A10: Various analytical techniques are used to characterize this compound and its derivatives. These include gas chromatography (GC) to analyze reaction mixtures, [] high-performance liquid chromatography (HPLC) to assess the purity of synthesized compounds, [] and mass spectrometry (MS) for molecular weight determination. [] Nuclear magnetic resonance (NMR) spectroscopy is vital for structural elucidation. [, ]
Q11: Are there any alternative reagents to this compound for specific applications?
A11: While this compound is widely used, alternative acylating agents like anhydrides or activated esters might be employed depending on the specific reaction requirements and substrate. For example, succinic anhydride was used alongside this compound to synthesize eurycomanone derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.